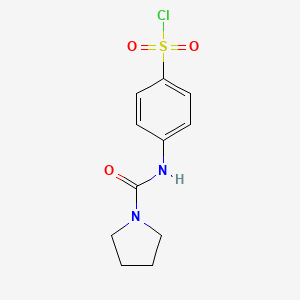
Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium is a chemical element with the symbol Nb and atomic number 41 . It is a light grey, crystalline, and ductile transition metal . Niobium is closely associated with tantalum in ores and in properties .
Synthesis Analysis
The formation and growth of niobium oxide nanoparticles have been studied using X-ray total scattering and Pair Distribution Function analysis . The solvothermal synthesis from niobium chloride in benzyl alcohol was studied, and a formation pathway was suggested .Molecular Structure Analysis
The structure and energies of the grain boundaries in niobium and the energies of vacancy formation in them have been calculated by the method of molecular-static simulation . The building block of niobium pentoxide Nb2O5 is the [NbO6] octahedra which occur in the oxide structures as corner-sharing or edge-sharing .Chemical Reactions Analysis
Understanding the mechanisms for nanoparticle nucleation and growth is crucial for the development of tailormade nanomaterials . The oxidative conversion of lignin is of great interest because it enables the formation of highly functionalized, valuable compounds .Physical and Chemical Properties Analysis
Niobium has a Mohs hardness rating similar to pure titanium, and it has similar ductility to iron . The physical and chemical properties of niobium are similar to tantalum .Applications De Recherche Scientifique
Niobium in Microalloyed Steels
Niobium is a strong carbide-forming element utilized in microalloyed steels to control grain size during thermomechanical treatments and to provide strengthening through precipitation processes. Transmission Electron Microscopy (TEM) studies have been key in understanding the first stages of the precipitation sequence in these alloys, revealing that niobium carbide and carbonitride evolution within ferrite plays a crucial role in the material's microstructural development and mechanical properties (Courtois, Epicier, & Scott, 2005).
Niobium-based Catalysts
Niobium oxide (Nb2O5) supported on various oxides has shown promising results as catalysts for the gas-phase Beckmann rearrangement of cyclohexanone oxime to caprolactam, a crucial step in the production of Nylon 6. The research demonstrates that niobium oxide's physical and chemical properties significantly enhance catalytic performance, providing an efficient and cost-effective alternative to traditional catalysts (Anilkumar & Hölderich, 2012).
Structural Material in Nuclear Reactors
Niobium's inclusion in Zr-Nb alloys, widely used for structural materials in nuclear reactors, is due to its superior mechanical properties, creep resistance, and low neutron cross-section. Molecular dynamics simulations have shed light on the point defect dynamics in niobium, indicating that grain boundary configurations significantly impact defect formation and migration energies. This understanding is vital for optimizing the performance and longevity of materials in harsh reactor environments (Singh, Sharma, & Parashar, 2020).
Photocatalytic Applications
Niobium oxide (Nb2O5) has been identified as an effective photocatalyst for the selective oxidation of amines to imines, even under visible light, despite Nb2O5's lack of visible light absorption. This property makes niobium oxide a promising candidate for green chemistry applications, offering a sustainable alternative to traditional photocatalysts (Furukawa, Ohno, Shishido, Teramura, & Tanaka, 2011).
Electrochemical Energy Storage
Recent advances in nanostructured niobium-based oxides have highlighted their potential in electrochemical energy storage applications, such as batteries and supercapacitors. The unique chemical stability and rich redox chemistry of niobium-based oxides make them promising electrode materials for next-generation electrochemical devices (Yan, Rui, Chen, Xu, Zou, & Luo, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound Niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate involves the reaction of niobium pentachloride with (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol and (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol in the presence of a reducing agent to form the desired compound. The reaction is carried out under an inert atmosphere and at elevated temperatures.", "Starting Materials": [ "Niobium pentachloride", "(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol", "(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol", "Reducing agent" ], "Reaction": [ "Step 1: Niobium pentachloride is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Step 2: (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol and (E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-ol are added to the reaction mixture.", "Step 3: The reducing agent is added to the reaction mixture.", "Step 4: The reaction mixture is heated to a temperature of 80-100°C and stirred for several hours.", "Step 5: The reaction mixture is cooled to room temperature and the desired compound is isolated by filtration and washed with a suitable solvent." ] } | |
Numéro CAS |
41706-15-4 |
Formule moléculaire |
C55H95Nb2O10 |
Poids moléculaire |
1102.166 |
Nom IUPAC |
niobium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/5C11H20O2.2Nb/c5*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h5*7,12H,1-6H3;;/p-5/b3*8-7+;2*8-7-;; |
Clé InChI |
ZUEOUJRCENYGJO-OQTKFSAOSA-I |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Nb].[Nb] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid](/img/structure/B2678510.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2678512.png)
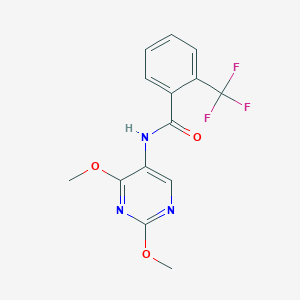
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)
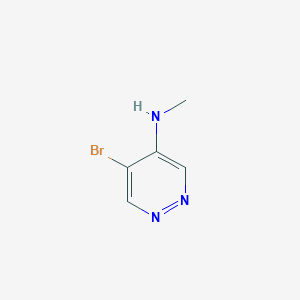
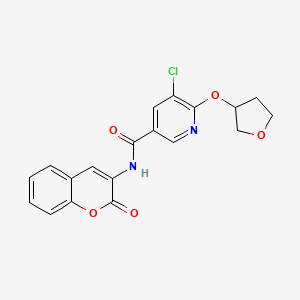
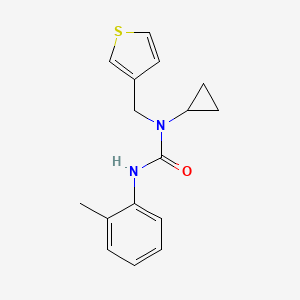
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylfuran-2-carboxamide](/img/structure/B2678525.png)
![(Z)-1-benzyl-3-(((4-nitrophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2678526.png)
![3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2678527.png)

![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2678529.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)
